molecular formula C40H53N7O15 B608844 Mal-PEG4-Val-Cit-PAB-PNP CAS No. 2112738-09-5

Mal-PEG4-Val-Cit-PAB-PNP

货号 B608844
CAS 编号: 2112738-09-5
分子量: 871.9
InChI 键: ZEPYLTPLLQQBNX-IKYOIFQTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击“快速查询”以从我们的专家团队获取报价。
  • 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

Mal-PEG4-Val-Cit-PAB-PNP is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . Maleimide groups are known for reacting specifically with thiol (-SH) groups, such as those present in cysteine residues of proteins .


Synthesis Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) . The Val-Cit is specifically cleaved by cathepsin B . As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .


Molecular Structure Analysis

The molecular formula of Mal-PEG4-Val-Cit-PAB-PNP is C40H53N7O15 . Its molecular weight is 871.9 g/mol .


Chemical Reactions Analysis

The Val-Cit linkers can be cleaved by Cathepsin B . Maleimide (Mal) group is reactive toward thiol groups .


Physical And Chemical Properties Analysis

The molecular weight of Mal-PEG4-Val-Cit-PAB-PNP is 871.9 g/mol . Its molecular formula is C40H53N7O15 .

科研应用

1. Antibody-Drug Conjugates (ADCs)

The valine-citrulline (Val-Cit) dipeptide and p-aminobenzyl (PAB) spacer, components of Mal-PEG4-Val-Cit-PAB-PNP, are frequently used in antibody-drug conjugates (ADCs). These components play a crucial role in ADC design, affecting payload potency, stability, and the cell-killing activity of ADCs, particularly in the context of cancer treatment (Zhang et al., 2018).

2. PEGylation for Stability and Bioavailability

PEGylation, a process involving the attachment of polyethylene glycol (PEG) chains, enhances the biochemical properties, physical and thermal stabilities of proteins. Methoxypolyethylene glycol-p-nitrophenyl carbonate (mPEG-pNP) has been used for PEGylation, retaining enzyme activity and altering biological activity in a modification-dependent manner (Freitas & Abrahão-Neto, 2010).

3. Polymeric Micelles for Targeted Drug Delivery

Multifunctional polymeric micelles, incorporating components like Mal-PEG, have been developed for cancer-targeted drug delivery. These micelles enhance cancer cell uptake and effectively release anticancer drugs in response to specific cellular stimuli (Chen et al., 2015).

4. SDS‐PAGE Analysis of PEG‐Maleimide Modified Protein

The interaction and potential loss of PEG chains in SDS-PAGE analysis of PEG-maleimide modified proteins have been studied. This research provides insights into the stability and degradation routes of PEG-maleimide conjugates, which is significant for accurate characterization and development of bioconjugates (Zhang et al., 2015).

5. Theranostic Applications

The combination of Mal-PEG4-Val-Cit-PAB-PNP in theranostic applications, particularly for targeted positron emission tomography (PET) imaging and chemotherapy in prostate cancer, demonstrates its versatility. It has been used in the design of theranostic small-molecule prodrug conjugates (T-SMPDCs) (Gonzalez et al., 2023).

6. Nanoparticles for Prostate Cancer Detection

Gold nanoparticle-conjugated antibodies, utilizing PEGylation, have been developed for the enhanced detection of prostate-specific antigens. This novel approach significantly improves the sensitivity and efficacy of prostate cancer detection (Jazayeri et al., 2016).

7. Drug Delivery Carriers for Chemotherapy

The development of drug delivery carriers, such as dicarboxylic acid-terminated PEG-gold nanoparticles, demonstrates the application of Mal-PEG4-Val-Cit-PAB-PNP in optimizing chemotherapeutic delivery. These carriers show promise in improving the therapeutic index of chemotherapeutic agents for conditions like pancreatic cancer (Spadavecchia et al., 2016).

8. Polymer-Lipid Hybrid Nanoparticles for HCC Chemotherapy

Adriamycin-loaded polymer-lipid hybrid nanoparticles, conjugated with anti-EGF receptor antibody, have been developed for targeted drug delivery to hepatocellular carcinoma (HCC). These nanoparticles significantly enhance cellular cytotoxicity against HCC cells, offering an effective therapeutic approach for HCC chemotherapy (Gao et al., 2014).

9. Enhancing Protein Therapeutics

Site-directed mutagenesis combined with PEGylation has been used to enhance the pharmacological effects of proteins, such as purine nucleoside phosphorylase, by increasing their circulating life and reducing immunogenicity. This strategy broadens the potential therapeutic applications of various proteins (Hershfield et al., 1991).

未来方向

As an ADC linker, Mal-PEG4-Val-Cit-PAB-PNP has potential applications in the development of new antibody-drug conjugates for targeted cancer therapy . Its use is currently limited to research .

性质

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H53N7O15/c1-27(2)36(45-33(48)15-18-57-20-22-59-24-25-60-23-21-58-19-17-46-34(49)13-14-35(46)50)38(52)44-32(4-3-16-42-39(41)53)37(51)43-29-7-5-28(6-8-29)26-61-40(54)62-31-11-9-30(10-12-31)47(55)56/h5-14,27,32,36H,3-4,15-26H2,1-2H3,(H,43,51)(H,44,52)(H,45,48)(H3,41,42,53)/t32-,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEPYLTPLLQQBNX-IKYOIFQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCOCCOCCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H53N7O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

871.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mal-PEG4-Val-Cit-PAB-PNP

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 3
Reactant of Route 3
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 4
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 5
Reactant of Route 5
Mal-PEG4-Val-Cit-PAB-PNP
Reactant of Route 6
Reactant of Route 6
Mal-PEG4-Val-Cit-PAB-PNP

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。